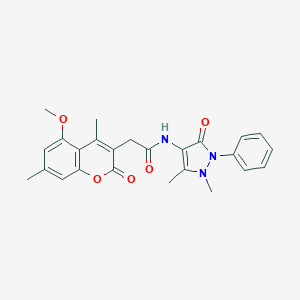![molecular formula C18H16BrN3O3 B258063 2-amino-4-(5-bromo-2-methoxyphenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B258063.png)
2-amino-4-(5-bromo-2-methoxyphenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-4-(5-bromo-2-methoxyphenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile, also known as BMMDP, is a chemical compound that has gained significant attention in scientific research. BMMDP belongs to the pyrano[3,2-c]pyridine family, which has been found to exhibit various biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. In
Mecanismo De Acción
The mechanism of action of 2-amino-4-(5-bromo-2-methoxyphenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile involves the inhibition of tubulin polymerization. Tubulin is a protein that forms microtubules, which are essential for cell division. 2-amino-4-(5-bromo-2-methoxyphenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile binds to the colchicine-binding site of tubulin, preventing its polymerization and disrupting the formation of microtubules. This leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-amino-4-(5-bromo-2-methoxyphenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile has been found to exhibit several biochemical and physiological effects. In cancer cells, 2-amino-4-(5-bromo-2-methoxyphenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile induces cell cycle arrest at the G2/M phase and apoptosis. 2-amino-4-(5-bromo-2-methoxyphenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile also reduces the expression of anti-apoptotic proteins, such as Bcl-2 and Bcl-xl, and increases the expression of pro-apoptotic proteins, such as Bax and Bak. In addition, 2-amino-4-(5-bromo-2-methoxyphenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile inhibits the migration and invasion of cancer cells.
Inflammatory cells, 2-amino-4-(5-bromo-2-methoxyphenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and decreases the expression of COX-2 and iNOS. 2-amino-4-(5-bromo-2-methoxyphenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile also inhibits the activation of NF-κB and MAPK signaling pathways, which are involved in the regulation of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-amino-4-(5-bromo-2-methoxyphenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is its potent anti-cancer activity against a wide range of cancer cell lines. 2-amino-4-(5-bromo-2-methoxyphenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile also exhibits anti-inflammatory and anti-viral properties, making it a promising candidate for the treatment of various diseases. However, there are some limitations to the use of 2-amino-4-(5-bromo-2-methoxyphenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile in lab experiments. 2-amino-4-(5-bromo-2-methoxyphenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a relatively new compound, and its long-term toxicity and side effects are not yet fully understood. In addition, the synthesis of 2-amino-4-(5-bromo-2-methoxyphenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is complex and requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for the research on 2-amino-4-(5-bromo-2-methoxyphenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile. One area of interest is the development of more efficient and cost-effective synthesis methods for 2-amino-4-(5-bromo-2-methoxyphenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile. Another direction is the study of the long-term toxicity and side effects of 2-amino-4-(5-bromo-2-methoxyphenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile in animal models. In addition, the application of 2-amino-4-(5-bromo-2-methoxyphenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile in combination with other anti-cancer drugs is an area of active research. Finally, the exploration of the potential therapeutic applications of 2-amino-4-(5-bromo-2-methoxyphenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile in other diseases, such as viral infections and inflammatory disorders, is an exciting avenue for future research.
Conclusion:
In conclusion, 2-amino-4-(5-bromo-2-methoxyphenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a promising chemical compound with potent anti-cancer, anti-inflammatory, and anti-viral properties. The synthesis of 2-amino-4-(5-bromo-2-methoxyphenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is complex, but its potential therapeutic applications make it a valuable candidate for further research. The mechanism of action of 2-amino-4-(5-bromo-2-methoxyphenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. 2-amino-4-(5-bromo-2-methoxyphenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile also exhibits several biochemical and physiological effects, including the reduction of pro-inflammatory cytokines and the inhibition of viral replication. Despite its limitations, 2-amino-4-(5-bromo-2-methoxyphenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile has significant potential for future research and development in the field of medicine.
Métodos De Síntesis
The synthesis of 2-amino-4-(5-bromo-2-methoxyphenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile involves the reaction of 5-bromo-2-methoxybenzaldehyde, malononitrile, dimedone, and ammonium acetate in the presence of acetic acid and ethanol. The reaction is carried out at reflux temperature for several hours, followed by purification using column chromatography. The yield of 2-amino-4-(5-bromo-2-methoxyphenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is typically around 70-80%, with a purity of over 95%.
Aplicaciones Científicas De Investigación
2-amino-4-(5-bromo-2-methoxyphenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile has been extensively studied for its potential therapeutic applications. One of the most promising applications is in the field of cancer research. 2-amino-4-(5-bromo-2-methoxyphenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile has been found to exhibit potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, colon, and liver cancer. The mechanism of action of 2-amino-4-(5-bromo-2-methoxyphenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile involves the inhibition of tubulin polymerization, which is essential for cell division. 2-amino-4-(5-bromo-2-methoxyphenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile also induces cell cycle arrest and apoptosis in cancer cells, leading to their death.
In addition to its anti-cancer properties, 2-amino-4-(5-bromo-2-methoxyphenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile has also been found to exhibit anti-inflammatory and anti-viral activities. 2-amino-4-(5-bromo-2-methoxyphenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduces the expression of COX-2 and iNOS. 2-amino-4-(5-bromo-2-methoxyphenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile also inhibits the replication of several viruses, including influenza, herpes simplex, and hepatitis B.
Propiedades
Nombre del producto |
2-amino-4-(5-bromo-2-methoxyphenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
|---|---|
Fórmula molecular |
C18H16BrN3O3 |
Peso molecular |
402.2 g/mol |
Nombre IUPAC |
2-amino-4-(5-bromo-2-methoxyphenyl)-6,7-dimethyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
InChI |
InChI=1S/C18H16BrN3O3/c1-9-6-14-16(18(23)22(9)2)15(12(8-20)17(21)25-14)11-7-10(19)4-5-13(11)24-3/h4-7,15H,21H2,1-3H3 |
Clave InChI |
RDYPMTRCBVPSBA-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=C(C=CC(=C3)Br)OC)C(=O)N1C |
SMILES canónico |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=C(C=CC(=C3)Br)OC)C(=O)N1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(4-(4-methoxyphenyl)-2-oxo-2H,8H-chromeno[8,7-e][1,3]oxazin-9(10H)-yl)phenyl]acetamide](/img/structure/B257983.png)
![4-phenyl-9-(3-pyridinylmethyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B257986.png)
![2-[2-(Dimethylamino)ethyl]-6-methoxy-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B257989.png)
![N-[3-(1H-benzimidazol-2-yl)-4,5-dimethyl-1-(tetrahydro-2-furanylmethyl)-1H-pyrrol-2-yl]-4-fluorobenzamide](/img/structure/B257990.png)
![N-(2-oxo-2-{4-[(4-oxo-1-piperidinyl)carbonyl]-1-piperidinyl}ethyl)benzamide](/img/structure/B257992.png)
![N-[2-(1-azepanylsulfonyl)ethyl]-3-(3-chloro-5-isoxazolyl)-N-(4-pyridinylmethyl)propanamide](/img/structure/B258011.png)
![N-(2-chloro-6-fluorobenzyl)-N-{[3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide](/img/structure/B258015.png)
![2-{[3-cyano-5-(2-thienylcarbonyl)-6-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B258027.png)
![N-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-4-({[(4-methylphenyl)sulfonyl]amino}methyl)cyclohexanecarboxamide](/img/structure/B258028.png)
![N-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)isoleucine](/img/structure/B258039.png)
![2-amino-4-(2,3-dichlorophenyl)-6-(3,4-dimethoxybenzyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B258059.png)
![2-amino-6,7-dimethyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B258064.png)
